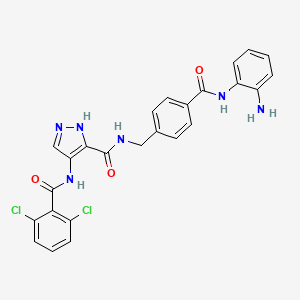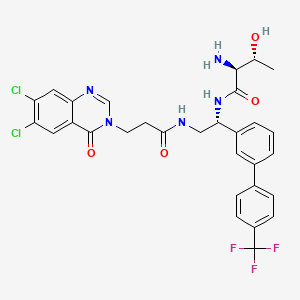
Antibacterial agent 92
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 92 is a potent antibacterial compound known for its ability to inhibit the growth of various bacterial strains. It functions as a triple-site aminoacyl-tRNA synthetase inhibitor, specifically targeting Salmonella enterica threonyl-tRNA synthetase with an IC50 of 0.58 μM . This compound has garnered significant attention due to its effectiveness against drug-resistant bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 92 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing aminoacyl-tRNA synthetase inhibitors typically involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 92 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial activity, while substitution reactions can produce analogs with different pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Antibacterial agent 92 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aminoacyl-tRNA synthetase inhibitors.
Biology: The compound is used to investigate the mechanisms of bacterial resistance and the role of aminoacyl-tRNA synthetases in protein synthesis.
Medicine: this compound is explored for its potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is utilized in the development of new antibacterial agents and formulations for various industrial applications.
Mecanismo De Acción
Antibacterial agent 92 exerts its effects by inhibiting the activity of aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis in bacteria. By binding to the active site of these enzymes, the compound prevents the attachment of amino acids to their corresponding tRNA molecules, thereby halting protein synthesis and leading to bacterial cell death .
Molecular Targets and Pathways: The primary molecular target of this compound is the threonyl-tRNA synthetase in Salmonella enterica. This inhibition disrupts the translation process, ultimately affecting bacterial growth and survival.
Comparación Con Compuestos Similares
Antibacterial agent 92 is unique due to its triple-site inhibition mechanism, which provides a broader spectrum of activity compared to other aminoacyl-tRNA synthetase inhibitors. Similar compounds include:
Mupirocin: An inhibitor of isoleucyl-tRNA synthetase, used topically to treat skin infections.
Tigecycline: A glycylcycline antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by preventing the formation of the initiation complex.
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications.
Propiedades
Fórmula molecular |
C30H28Cl2F3N5O4 |
|---|---|
Peso molecular |
650.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C30H28Cl2F3N5O4/c1-16(41)27(36)28(43)39-25(19-4-2-3-18(11-19)17-5-7-20(8-6-17)30(33,34)35)14-37-26(42)9-10-40-15-38-24-13-23(32)22(31)12-21(24)29(40)44/h2-8,11-13,15-16,25,27,41H,9-10,14,36H2,1H3,(H,37,42)(H,39,43)/t16-,25+,27+/m1/s1 |
Clave InChI |
MITSAJKYFZWXSM-YDZMPMGISA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O |
SMILES canónico |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


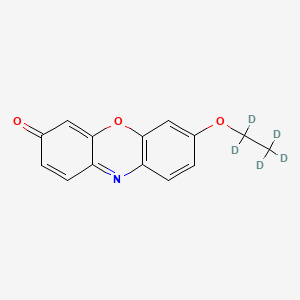

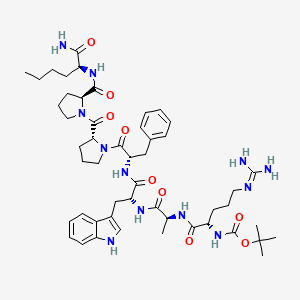
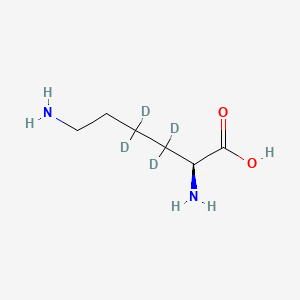
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)


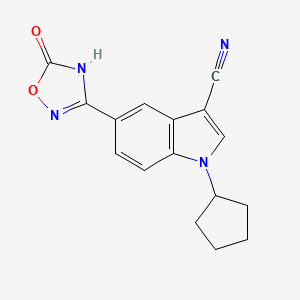
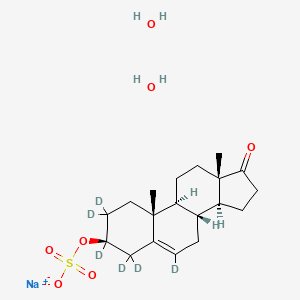
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
